Cas no 2740660-78-8 (3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride)

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is a chemically synthesized compound featuring an oxazolidinone core with an aminomethylphenyl substituent, rendered as a hydrochloride salt for enhanced stability and solubility. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules, including antimicrobial or CNS-targeting agents. The hydrochloride form ensures improved handling and compatibility in synthetic processes. Its well-defined purity and consistent composition make it suitable for research applications requiring precise molecular scaffolds. The compound’s reactivity, particularly at the aminomethyl and oxazolidinone moieties, allows for further functionalization, supporting diverse pharmaceutical and chemical investigations.
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride structure
2740660-78-8 structure
商品名:3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
CAS番号:2740660-78-8
MF:C10H13ClN2O2
メガワット:228.675421476364
CID:6001143
PubChem ID:163347795

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride 化学的及び物理的性質

名前と識別子

    • AKOS040766098
    • 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
    • 3-(4-(Aminomethyl)phenyl)oxazolidin-2-one hydrochloride
    • EN300-37374288
    • 2740660-78-8
    • 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
    • インチ: 1S/C10H12N2O2.ClH/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13;/h1-4H,5-7,11H2;1H
    • InChIKey: HIPJVMDZVSENJS-UHFFFAOYSA-N
    • ほほえんだ: Cl.O1C(N(C2C=CC(CN)=CC=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 228.0665554g/mol
  • どういたいしつりょう: 228.0665554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37374288-0.1g
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95.0%
0.1g
$188.0 2025-03-18
Enamine
EN300-37374288-1.0g
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95.0%
1.0g
$600.0 2025-03-18
1PlusChem
1P027YDB-5g
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95%
5g
$2209.00 2023-12-18
1PlusChem
1P027YDB-10g
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95%
10g
$3247.00 2023-12-18
1PlusChem
1P027YDB-2.5g
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95%
2.5g
$1513.00 2023-12-18
Enamine
EN300-37374288-5.0g
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95.0%
5.0g
$1737.0 2025-03-18
1PlusChem
1P027YDB-250mg
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95%
250mg
$386.00 2023-12-18
1PlusChem
1P027YDB-50mg
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95%
50mg
$214.00 2024-05-07
1PlusChem
1P027YDB-1g
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95%
1g
$804.00 2023-12-18
1PlusChem
1P027YDB-500mg
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
2740660-78-8 95%
500mg
$641.00 2023-12-18

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride 関連文献

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochlorideに関する追加情報

Introduction to 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride (CAS No. 2740660-78-8)

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride, identified by its CAS number 2740660-78-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of oxazolidinone derivatives, which have garnered considerable attention due to their versatile biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a hydrochloride salt, which enhances its solubility and bioavailability, making it a valuable candidate for further investigation in drug development.

The core structure of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride features a phenyl ring substituted with an aminomethyl group, linked to an oxazolidinone ring system. The oxazolidinone moiety is known for its ability to form stable complexes with biological targets, including enzymes and receptors, which makes it an attractive scaffold for designing novel pharmacological agents. The presence of the aminomethyl group further expands the chemical space for modifications, enabling the development of derivatives with tailored properties.

In recent years, there has been growing interest in oxazolidinone derivatives due to their reported activities across various disease pathways. Notably, studies have highlighted the potential of this class of compounds in modulating inflammatory responses, inhibiting bacterial growth, and even targeting cancer pathways. The specific substitution pattern in 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride positions it as a promising candidate for further exploration in these areas.

One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications that can enhance its pharmacokinetic profile and target specificity. Researchers have been exploring strategies to optimize the binding affinity and selectivity of oxazolidinone derivatives by leveraging computational chemistry and high-throughput screening techniques. The hydrochloride salt form of this compound not only improves its solubility but also ensures a more predictable pharmacological response in vivo.

The biological activity of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride has been investigated in several preclinical studies. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key players in the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention. Additionally, the phenyl ring and aminomethyl group may contribute to interactions with other biological targets, such as protein kinases and transcription factors, which are implicated in various diseases.

Recent advancements in drug discovery have emphasized the importance of structure-based drug design, where the three-dimensional structure of a target protein is used to guide the development of high-affinity ligands. The oxazolidinone scaffold in 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride offers a favorable framework for such approaches due to its ability to adopt multiple conformations and form hydrogen bonds with polar residues on the target protein surface. This conformational flexibility is crucial for achieving tight binding and high selectivity.

The synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the aminomethyl group into the phenyl ring necessitates careful selection of reagents and catalysts to ensure regioselectivity and minimize side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, which is essential for their translation into clinical applications.

In conclusion, 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for designing novel therapeutics. As research continues to uncover new insights into its mechanism of action and pharmacological properties, this compound is poised to play a significant role in addressing unmet medical needs across multiple therapeutic areas.

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